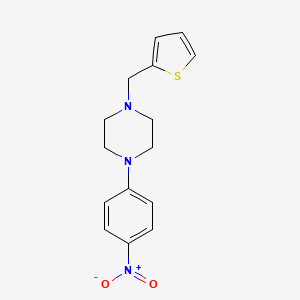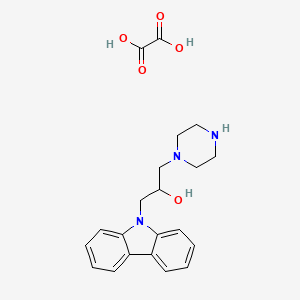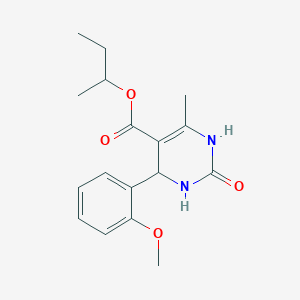![molecular formula C21H35NO B4891481 1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)
1-[4-(2,6-diisopropylphenoxy)butyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,6-diisopropylphenoxy)butyl]piperidine, also known as DPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPIB belongs to the family of piperidine compounds and has a molecular formula of C23H37NO. In
作用機序
The mechanism of action of 1-[4-(2,6-diisopropylphenoxy)butyl]piperidine involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in various cognitive functions such as learning and memory. By inhibiting the breakdown of acetylcholine, this compound may improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of 1-[4-(2,6-diisopropylphenoxy)butyl]piperidine for lab experiments is its unique properties and potential applications. This compound has been extensively studied in scientific research and has shown promising results in the development of new drugs for the treatment of neurological disorders. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of information on its toxicity and side effects. Further research is needed to determine the safety profile of this compound and its potential side effects.
将来の方向性
There are several future directions for the scientific research on 1-[4-(2,6-diisopropylphenoxy)butyl]piperidine. One of the major directions is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promising results in preclinical studies and may have the potential to be developed into a therapeutic agent for these diseases.
Another future direction is the investigation of the antioxidant properties of this compound. This compound has been shown to have antioxidant properties, which may protect against oxidative stress and inflammation. Further research is needed to determine the mechanism of action of this compound as an antioxidant and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. This compound has shown promising results in the development of new drugs for the treatment of neurological disorders and may have the potential to be developed into a therapeutic agent in the future.
合成法
The synthesis of 1-[4-(2,6-diisopropylphenoxy)butyl]piperidine involves the reaction of 1-bromo-4-(2,6-diisopropylphenoxy)butane with piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a yellowish oil that can be purified through column chromatography.
科学的研究の応用
1-[4-(2,6-diisopropylphenoxy)butyl]piperidine has been extensively studied in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is critical for cognitive function. This compound has also been shown to have antioxidant properties, which may further contribute to its potential as a therapeutic agent.
特性
IUPAC Name |
1-[4-[2,6-di(propan-2-yl)phenoxy]butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-17(2)19-11-10-12-20(18(3)4)21(19)23-16-9-8-15-22-13-6-5-7-14-22/h10-12,17-18H,5-9,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGQTMFDJBMOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)



amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4891490.png)
![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)